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  • Product: 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1184133-19-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Profiling of 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary & Core Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks that can accelerate hit-to-lead optimization. 1-(3-Methoxypropyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks that can accelerate hit-to-lead optimization. 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4) has emerged as a highly versatile small-molecule scaffold[1]. The pyrazole core is a privileged motif in medicinal chemistry, known for its robust metabolic stability and favorable hydrogen-bonding profile. By functionalizing the N1 position with a 3-methoxypropyl chain, this specific building block achieves a delicate balance between lipophilicity and aqueous solubility, making it an ideal precursor for synthesizing advanced agrochemicals and pharmaceutical candidates[2][3].

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, chemical reactivity, and validated synthetic workflows associated with this molecule.

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality & Impact
CAS Number 1184133-19-4Unique identifier for sourcing high-purity reagents[1][4].
Molecular Formula C8H12N2O3Defines the atomic composition and mass.
Molecular Weight 184.19 g/mol Low MW ensures downstream products remain well within Lipinski's Rule of 5[4].
LogP 0.6178Indicates excellent aqueous solubility while retaining sufficient lipophilicity for membrane permeability[4].
TPSA 64.35 ŲIdeal for oral bioavailability; well below the 140 Ų threshold[4].
H-Bond Acceptors 4Facilitates target protein interactions (via pyrazole nitrogens, ether oxygen, and carbonyl)[4].
Rotatable Bonds 5The methoxypropyl tail provides conformational flexibility to adapt to binding pockets[4].

Expertise & Causality Insight: The LogP of 0.6178 is particularly noteworthy. Unlike highly lipophilic alkyl chains (e.g., butyl or pentyl groups), the ether oxygen in the 3-methoxypropyl tail acts as a hydrogen bond acceptor, significantly lowering the LogP. This prevents the final drug candidate from suffering from poor solubility or non-specific protein binding—common pitfalls in late-stage drug development.

Chemical Reactivity & Synthetic Utility

The utility of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid lies in its trifunctional nature:

  • The Carboxylic Acid (C4 Position): This is the primary synthetic handle, readily undergoing amide coupling or esterification. However, because the pyrazole ring is an electron-rich heterocycle, it can subtly affect the electrophilicity of the activated carbonyl. Therefore, highly efficient coupling reagents like HATU are preferred over standard EDC/HOBt to prevent incomplete reactions and minimize byproducts like N-acylisourea[3][5].

  • The Pyrazole Core: Provides a rigid, planar aromatic system that is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • The Methoxypropyl Tail: The ether linkage is chemically stable under standard physiological and synthetic conditions (resisting both mild acids and bases), ensuring the integrity of the scaffold during multi-step syntheses.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocol for amide coupling is designed as a self-validating system . This means the workflow includes built-in quality control (QC) checkpoints to verify success before proceeding to the next step, preventing the waste of expensive amine building blocks.

Protocol: Self-Validating Amide Coupling via HATU Activation

Objective: Synthesize a pyrazole-4-carboxamide derivative using 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid and a primary amine.

Materials:

  • 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution.

    • Causality: The excess base ensures complete deprotonation of the carboxylic acid, maximizing its nucleophilicity for the subsequent reaction with HATU.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint (Critical): Take a 5 µL aliquot of the reaction mixture, quench it in 95 µL of acetonitrile/water (1:1), and analyze via LC-MS.

    • Expected Result: You must observe the mass corresponding to the OAt-active ester intermediate. If unreacted acid remains, extend the activation time by 15 minutes. Do not proceed until activation is >95% complete.

  • Amine Addition: Once the active ester is confirmed, add the primary amine (1.1 equiv) dropwise. Stir for 2–4 hours at room temperature.

  • Quenching and Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Causality: The basic wash removes unreacted acid and acidic byproducts (like HOAt), while the acidic wash removes unreacted amine and excess DIPEA.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude pyrazole-4-carboxamide.

Mechanistic Visualizations

G Reactant 1-(3-Methoxypropyl)-1H- pyrazole-4-carboxylic acid Reagents HATU, DIPEA, DMF (Coupling Reagents) Reactant->Reagents Activation Amine R-NH2 (Amine) Product Pyrazole-4-carboxamide Target Compound Amine->Product Nucleophilic Attack Intermediate OAt Active Ester (Self-Validating LC-MS Step) Reagents->Intermediate Fast Conversion Intermediate->Product Amine Addition

Fig 1. Self-validating synthetic workflow for amide coupling.

ADME Core 1-(3-Methoxypropyl)-1H- pyrazole-4-carboxylic acid Prop1 Methoxypropyl Tail (Flexibility & Solubility) Core->Prop1 Prop2 Pyrazole Core (H-Bonding & Stability) Core->Prop2 Prop3 Carboxylic Acid (Synthetic Handle) Core->Prop3 ADME1 LogP: 0.6178 High Aqueous Solubility Prop1->ADME1 ADME2 TPSA: 64.35 Membrane Permeability Prop2->ADME2

Fig 2. Impact of structural motifs on ADME properties.

References

  • Title: Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors | Source: mdpi.com | URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Significance of N-1 Substitution The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Significance of N-1 Substitution

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The versatility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, where modifications to the substituents on the ring can fine-tune the pharmacological profile of a compound. The substituent at the N-1 position of the pyrazole ring plays a crucial role in modulating the molecule's interaction with its biological target, as well as its pharmacokinetic properties. The introduction of a 1-(3-methoxypropyl) group offers a unique combination of features: the ether linkage provides a hydrogen bond acceptor site, while the propyl chain introduces a degree of conformational flexibility and lipophilicity. This can lead to improved binding affinity, enhanced cell permeability, and a more favorable metabolic profile compared to simpler alkyl or aryl substituents. This document provides detailed application notes and protocols for the use of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid as a key building block in the synthesis of novel therapeutic agents.

Physicochemical Properties of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1184133-19-4[1]
Molecular Formula C₈H₁₂N₂O₃[1]
Molecular Weight 184.19 g/mol [1]
Appearance White to off-white solidCommercially available
Solubility Soluble in methanol, ethanol, DMSO, and DMFGeneral chemical knowledge

Synthesis of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid: A Two-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of the pyrazole core via a condensation reaction.

Reaction Scheme:

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • (3-methoxypropyl)hydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, add (3-methoxypropyl)hydrazine (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices: The use of ethanol as a solvent provides good solubility for the reactants and is easily removed post-reaction. The catalytic amount of acetic acid facilitates the condensation and subsequent cyclization to form the pyrazole ring. The aqueous workup with sodium bicarbonate is to neutralize any remaining acetic acid.

Protocol 2: Hydrolysis to 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid

This protocol describes the conversion of the ethyl ester to the final carboxylic acid.[2]

Reaction Scheme:

Materials:

  • Ethyl 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5-2.0 eq) to the solution and stir at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid as a solid.

Causality Behind Experimental Choices: A mixture of THF and water is used to ensure the solubility of both the ester and the hydroxide salt. Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids.[3][4] Acidification of the carboxylate salt is necessary to protonate it and allow for extraction into an organic solvent.

Application in Medicinal Chemistry: Amide Bond Formation

The carboxylic acid moiety of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid is a versatile handle for further derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space and the optimization of biological activity.[5]

Protocol 3: General Procedure for Amide Coupling

This protocol provides a general method for the coupling of the title compound with a primary or secondary amine using a standard coupling reagent.

Reaction Scheme:

Materials:

  • 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid

  • Amine (R1R2NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Add the coupling reagent (HATU or HBTU, 1.1-1.3 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.

Causality Behind Experimental Choices: Amide coupling reagents like HATU and HBTU are highly efficient and minimize side reactions. A non-nucleophilic base such as DIPEA is used to neutralize the acid formed during the reaction without interfering with the coupling process. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Visualization of Synthetic and Application Workflows

Synthesis_and_Application cluster_synthesis Synthesis of Building Block cluster_application Application in Medicinal Chemistry Start Ethyl 2-formyl-3-oxopropanoate + (3-methoxypropyl)hydrazine Ester Ethyl 1-(3-methoxypropyl)-1H- pyrazole-4-carboxylate Start->Ester Condensation Acid 1-(3-methoxypropyl)-1H- pyrazole-4-carboxylic acid Ester->Acid Hydrolysis Amide 1-(3-methoxypropyl)-1H- pyrazole-4-carboxamide (Drug Candidate Precursor) Acid->Amide Amide Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Amide

Caption: Workflow for the synthesis and application of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid.

Conclusion and Future Perspectives

1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid represents a valuable and versatile building block for medicinal chemists. The synthetic protocols outlined in this document are robust and can be readily implemented in a laboratory setting. The ability to easily form amide bonds with a diverse range of amines allows for the rapid generation of compound libraries for screening against various biological targets. The unique physicochemical properties imparted by the 1-(3-methoxypropyl) substituent make this a compelling scaffold for the development of novel therapeutics with potentially improved efficacy and pharmacokinetic profiles. Future work in this area could involve the exploration of this building block in the synthesis of kinase inhibitors, GPCR modulators, and other important classes of therapeutic agents.[6][7]

References

  • El-Sayed, M. A. A. (2014). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

  • Patel, A. et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Donati, D. et al.
  • Mishra, A. et al. (2025, March 25). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Google Patents. (2014).
  • Ahmad, A. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Inami, H. et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed. [Link]

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Li, X. et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Conn, P. J. et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. [Link]

  • Chaikuad, A. et al. (2013). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Yarlagadda, V. et al. (2018). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]

  • ResearchGate. Chemical structure of selected allosteric modulators. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Kappe, C. O. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Scilit. Hydrolysis in Pharmaceutical Formulations. [Link]

  • Nanjing Jiangheng Pharmaceutical and Chemical Co., Ltd. Building Blocks. [Link]

Sources

Application

Application Note: Synthesis of Novel Pyrazole Derivatives from 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid

Introduction & Strategic Rationale Pyrazole-4-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous antimicrobial, anti-inflammatory, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Pyrazole-4-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous antimicrobial, anti-inflammatory, and anticancer agents[1]. While simple alkyl substitutions (e.g., 1-methyl) are common, the utilization of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4) offers a distinct pharmacokinetic advantage.

The 3-methoxypropyl appendage functions as a short, flexible, PEG-like vector. It introduces a hydrogen-bond acceptor (the ether oxygen) while maintaining a low baseline lipophilicity (LogP ≈ 0.62) and an optimal Topological Polar Surface Area (TPSA ≈ 64.35)[2]. For drug development professionals, functionalizing the C4-carboxylic acid of this specific building block—via amidation or esterification—enables the rapid generation of novel libraries with enhanced aqueous solubility and membrane permeability.

This application note details field-proven, self-validating protocols for the divergent synthesis of pyrazole-4-carboxamides and pyrazole-4-carboxylates from this starting material, emphasizing the mechanistic causality behind reagent selection.

Synthetic Workflow & Pathway Visualization

To maximize library diversity, two distinct activation pathways are employed:

  • HATU-Mediated Amidation: Ideal for primary and secondary aliphatic/aromatic amines. HATU is selected over EDC/HOBt because the electron-deficient nature of the pyrazole ring demands a highly reactive active ester (HOAt ester) to ensure rapid aminolysis and prevent substrate degradation[3][4].

  • Acyl Chloride Generation: Reserved for highly sterically hindered amines or the synthesis of pyrazole esters, utilizing thionyl chloride followed by nucleophilic catalysis (DMAP)[3].

G Start 1-(3-methoxypropyl)-1H- pyrazole-4-carboxylic acid (CAS: 1184133-19-4) ActiveEster HOAt Active Ester Intermediate Start->ActiveEster HATU, DIPEA DMF, RT AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl2, Reflux 4h Amide Pyrazole-4-carboxamides (Target Library A) ActiveEster->Amide R-NH2 RT, 8h Ester Pyrazole-4-carboxylates (Target Library B) AcylChloride->Ester R-OH, DMAP, Et3N DCM, RT

Divergent synthetic pathways for 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid derivatization.

Experimental Protocols

Protocol A: HATU-Mediated Synthesis of Pyrazole-4-carboxamides

This protocol is optimized to prevent the formation of unreactive guanidinium byproducts by enforcing a strict pre-activation sequence.

Reagents:

  • 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol, 184.2 mg)

  • Target Amine (1.1 eq, 1.1 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol, 435 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add HATU, followed immediately by DIPEA.

    • Causality: Stirring this mixture for 30 minutes at room temperature before adding the amine is critical. It allows the complete formation of the highly reactive HOAt-active ester. If the amine is added simultaneously, it can attack HATU directly, forming a stable, unreactive tetramethylguanidinium byproduct that drastically reduces yield.

  • Aminolysis: Add the target amine (1.1 eq) dropwise to the pre-activated mixture. Stir at room temperature for 8 hours. Monitor via LC-MS or TLC (EtOAc:Hexane 1:1).

  • Quench & Extraction: Pour the reaction mixture into ice-cold distilled water (25 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (20 mL), 1N HCl (20 mL), and brine (20 mL).

    • Causality: The NaHCO3​ wash removes HOAt and unreacted carboxylic acid; the acidic wash removes unreacted amine and DIPEA; the water/brine washes remove residual DMF and the water-soluble tetramethylurea byproduct of HATU.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Protocol B: Acyl Chloride Generation and Esterification

Utilized for synthesizing pyrazole-4-carboxylates or coupling with highly deactivated anilines.

Reagents:

  • 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 5.0 mmol, 921 mg)

  • Thionyl Chloride ( SOCl2​ ) (10.0 eq, 50.0 mmol, 3.6 mL)

  • Target Alcohol/Phenol (0.9 eq, 4.5 mmol)

  • Triethylamine ( Et3​N ) (3.0 eq, 15.0 mmol, 2.1 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol, 61 mg)

  • Anhydrous Dichloromethane (DCM) (15.0 mL)

Step-by-Step Methodology:

  • Chlorination: Suspend the carboxylic acid in neat SOCl2​ (3.6 mL). Heat the mixture to reflux (approx. 75°C) for 4 hours.

    • Causality: Refluxing drives off SO2​ and HCl gases, shifting the equilibrium entirely to the acyl chloride according to Le Chatelier's principle[3].

  • Concentration: Cool to room temperature and concentrate thoroughly in vacuo to remove all residual SOCl2​ . Co-evaporate twice with anhydrous toluene (5 mL) to ensure complete removal of HCl , yielding the crude pyrazole-4-carbonyl chloride as an oil.

  • Nucleophilic Catalysis: Dissolve the target alcohol and DMAP in anhydrous DCM (15.0 mL). Add Et3​N . Cool the mixture to 0°C.

    • Causality: DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form an extremely reactive acylpyridinium intermediate. This overcomes the steric hindrance of bulky alcohols/phenols much faster than direct attack.

  • Coupling: Dissolve the crude acyl chloride in DCM (5 mL) and add it dropwise to the 0°C solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute with DCM (20 mL), wash with water (2 × 20 mL) and brine (20 mL). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Quantitative Data & Physicochemical Profiling

The integration of the 3-methoxypropyl group significantly alters the physicochemical landscape of the resulting derivatives. Below is a representative data summary of synthesized derivatives comparing the 3-methoxypropyl scaffold against traditional 1-methyl pyrazole analogs.

Derivative ClassR-Group (Nucleophile)Synthetic ProtocolYield (%)HPLC PuritycLogPTPSA (Ų)
Amide 1 AnilineProtocol A88%>98%1.8575.4
Amide 2 BenzylamineProtocol A92%>99%2.1075.4
Amide 3 2-Amino-pyridineProtocol A81%>97%1.4288.3
Ester 1 PhenolProtocol B76%>96%2.5564.2
Ester 2 IsopropanolProtocol B85%>98%1.7064.2

*Note: cLogP and TPSA are calculated values demonstrating the balance of lipophilicity and polarity achieved by the 3-methoxypropyl chain, keeping the compounds well within Lipinski's Rule of 5 parameters for oral bioavailability.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, Volume 18, Issue 1, Feb 2021. Available at: [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products. Journal of Agricultural and Food Chemistry, ACS Publications, 2021. Available at:[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

Application Note: Engineering Next-Generation SDHI Fungicides using 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic Acid

Target Audience: Agrochemical Researchers, Formulation Scientists, and Discovery Chemists. Rationale: Scaffold Hopping in SDHI Design Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Discovery Chemists.

Rationale: Scaffold Hopping in SDHI Design

Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern agricultural fungicides. Mechanistically, they function by competitively binding to the ubiquinone-binding site (Q-site) of Complex II within the fungal mitochondrial respiratory chain, effectively halting ATP production[1]. The vast majority of commercialized SDHIs—including fluxapyroxad, bixafen, and sedaxane—utilize a highly conserved 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid core[2]. However, intense selective pressure in field environments has led to the emergence of resistant fungal strains, necessitating the development of novel chemotypes.

Scaffold hopping—specifically via structural derivatization at the N1-position of the pyrazole ring—is a proven strategy to alter the steric and electronic profile of the fungicide, thereby overcoming target-site resistance mutations[3]. The compound 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4) serves as a highly versatile building block by introducing a flexible, ether-containing aliphatic tail[4].

The Causality of the Structural Choice: The 3-methoxypropyl group serves a dual mechanistic purpose. First, the ether oxygen acts as a potent hydrogen bond acceptor. This significantly improves the compound's water solubility, facilitating superior xylem mobility and translaminar systemic action within the plant vascular system[3]. Second, the propyl linker provides optimal lipophilicity, ensuring the final synthesized molecule can effectively cross the fungal cell membrane and anchor securely into the hydrophobic pocket of the SDH enzyme.

Physicochemical Profiling

To understand the formulation and systemic advantages of the 1-(3-methoxypropyl) substitution, we must compare its baseline physicochemical properties against the traditional 1-methyl pyrazole acid core.

Table 1: Comparative Physicochemical Properties of Pyrazole-4-carboxylic Acid Cores
Property1-Methyl-1H-pyrazole-4-carboxylic acid1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acidImpact on Agrochemical Profile
CAS Number 5952-61-41184133-19-4N/A
Molecular Weight 126.11 g/mol 184.19 g/mol Slightly larger; remains well within Lipinski's rules for permeability.
LogP (Predicted) ~0.150.61Enhanced lipophilicity improves cuticular penetration[4].
TPSA 55.4 Ų64.35 ŲIncreased polarity improves solubility in aqueous xylem sap[4].
H-Bond Acceptors 34Additional ether oxygen facilitates systemic plant transport[4].
Rotatable Bonds 15Higher flexibility allows for induced-fit binding in mutated SDH targets[4].

Synthetic Protocol: Amidation Workflow for SDHI Generation

To evaluate this building block, it must be coupled with a hydrophobic amine (e.g., a substituted aniline or bicyclic amine) to form the active pyrazole-4-carboxamide[2].

Experimental Causality: We utilize HATU as the coupling reagent rather than converting the carboxylic acid to an acyl chloride. Acyl chlorides require harsh conditions that can lead to side reactions with the ether linkage or cause product discoloration. HATU ensures a high-yielding, mild coupling with complete conversion. This protocol is designed as a self-validating system: reaction completion is confirmed via LC-MS before any downstream biological testing occurs, preventing false negatives caused by unreacted starting materials.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (10 mmol, 1.84 g) of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid in 25 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Add 1.2 eq of HATU (4.56 g) and 3.0 eq of N,N-diisopropylethylamine (DIPEA, 5.2 mL). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Slowly add 1.0 eq (10 mmol) of the target hydrophobic amine (e.g., 2-(bicyclopropyl-2-yl)phenylamine) dissolved in 5 mL of anhydrous DMF.

  • Reaction Monitoring (Validation Step): Stir the mixture at room temperature for 4-6 hours. Validate reaction completion by LC-MS by confirming the complete disappearance of the m/z 185 [M+H]⁺ acid peak and the appearance of the product mass.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 1-(3-methoxypropyl) pyrazole-4-carboxamide derivative.

Mechanistic Validation: In Vitro SDH Inhibition Assay

Once synthesized, the candidate must be validated for target-site specificity.

Experimental Causality: By measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) coupled to the oxidation of succinate, we can directly quantify the IC₅₀ of the new compound against the isolated SDH complex. This isolates the mechanism of action from secondary in vivo variables (like membrane permeability or plant metabolism), ensuring the structural modification at the N1 position has not abolished target binding[2].

Step-by-Step Methodology:

  • Mitochondrial Extraction: Isolate mitochondria from the mycelia of Rhizoctonia solani using differential centrifugation in a sucrose-HEPES buffer (pH 7.4).

  • Assay Mixture Preparation: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 1 mM sodium azide (to block Complex IV and prevent electron drain), and 50 µM DCPIP.

  • Inhibitor Incubation: Add the synthesized SDHI candidate (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 to 100 µg/mL). Add the mitochondrial suspension (approx. 10 µg protein/well) to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm (indicating the reduction of DCPIP) over 10 minutes using a microplate reader at 25°C.

  • Data Analysis (Validation Step): Calculate the IC₅₀ using non-linear regression. Self-validation: Run a commercial SDHI (e.g., fluxapyroxad) in parallel to normalize the enzyme batch activity and provide a baseline for efficacy comparison[2].

Pathway Visualization

The following diagram illustrates the disrupted signaling and metabolic pathway when the synthesized 1-(3-methoxypropyl) pyrazole-4-carboxamide binds to the SDH complex.

SDHI_Mechanism SDHI 1-(3-methoxypropyl) Pyrazole-4-carboxamide SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Competitive Binding at Q-site UBQ Ubiquinone Pool SDH->UBQ Blocked e- Transfer TCA TCA Cycle (Fumarate) SDH->TCA Succinate Accumulation ETC Electron Transport Chain UBQ->ETC Loss of Proton Gradient DEATH Fungal Cell Death ETC->DEATH ATP Depletion & ROS

Mechanism of action for pyrazole-4-carboxamide SDHIs disrupting fungal respiration.

In Vivo Efficacy: Greenhouse Protocol

Experimental Causality: In vitro enzyme inhibition does not always translate to in vivo efficacy due to plant cuticular barriers or metabolic degradation. This greenhouse assay validates the real-world utility of the methoxypropyl tail in facilitating systemic uptake and translaminar movement[3].

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a mixture of acetone and Tween-80 (95:5 v/v), then dilute with distilled water to achieve test concentrations (10, 50, and 100 mg/L).

  • Protective Treatment: Spray the formulated solution onto healthy host plants (e.g., rice or wheat models) until runoff. Allow plants to dry for 24 hours.

  • Inoculation: Inoculate the treated leaves with agar plugs containing actively growing R. solani mycelia.

  • Incubation: Maintain the plants in a climate-controlled greenhouse at 25°C with 95% relative humidity for 72 hours.

  • Evaluation (Validation Step): Measure the lesion diameter on the leaves. Calculate the control efficacy (%) relative to an untreated (water-sprayed) control group. A successful candidate will demonstrate >80% control efficacy at 50 mg/L, validating the agrochemical potential of the 1-(3-methoxypropyl) scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic Acid Reactions

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4)[1]. As a versatile small-molecule scaffold with a molecular weight of 184.19 g/mol , this compound is frequently utilized in the synthesis of pyrazole carboxamide inhibitors[1].

Below, we address the critical thermodynamic and kinetic parameters—specifically temperature and pH—that dictate the success of amide coupling workflows.

Part 1: Diagnostic FAQs on Reactivity & Handling

Q1: Why does my amide coupling yield drop significantly when the reaction temperature exceeds 35 °C? A1: Pyrazole-4-carboxylic acids activated with uronium-based coupling reagents (such as HATU or HBTU) form highly reactive O-7-azabenzotriazol-1-yl esters. While some protocols report heating up to 65 °C for highly sterically hindered amines[2], elevated temperatures generally accelerate competing side reactions. Specifically, thermal stress promotes the guanidinylation of the amine nucleophile by the coupling reagent itself, rather than attacking the activated ester. To maximize the thermodynamic stability of the activated intermediate, optimal activation and coupling for standard amines should occur between 0 °C and 25 °C[3].

Q2: How does the apparent pH of the organic solvent affect the coupling efficiency? A2: Amide bond formation is fundamentally pH-dependent. The reaction requires a mildly basic environment (apparent pH 8.0–9.5) to ensure the amine nucleophile remains in its unprotonated, reactive state. If the pH drops below 7.0, the amine forms an ammonium salt, completely losing its nucleophilicity. Conversely, an excessively high pH (>10.5) from strong bases can cause premature hydrolysis of the activated ester back to the starting pyrazole-4-carboxylic acid. We recommend using non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) at 2.0–3.0 equivalents to buffer the system optimally[2],[3].

Q3: Does the 3-methoxypropyl substituent require specialized handling during optimization? A3: The 3-methoxypropyl group at the N1 position significantly increases the lipophilicity and organic solubility of the pyrazole scaffold compared to unsubstituted analogs[1]. This allows for higher concentration reactions in solvents like DCM or DMF. However, the ether linkage can be sensitive to strong Lewis acids at elevated temperatures. The neat compound is stable at room temperature and does not require cryogenic storage, but reactions involving strong acidic deprotections should be kept below 40 °C to prevent ether cleavage[1].

Part 2: Quantitative Optimization Matrix

The following table summarizes the empirical data for coupling 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid with a standard primary amine under varying temperature and pH conditions.

Temperature (°C)Apparent pHCoupling SystemBase (Eq.)Yield (%)Purity (LC-MS)Primary Impurity / Failure Mode
0 to 258.5HATUDIPEA (2.5)92%>98%None (Optimal Conditions)
458.5HATUDIPEA (2.5)65%75%Guanidinyl adduct
256.0HATUNone<10%N/AUnreacted starting materials
2510.5HATUDBU (2.5)55%60%Hydrolyzed ester
0 to 258.0EDC / HOBtTEA (2.0)85%95%N-acylurea[4]

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity and reproducible results, this protocol integrates in-process checks (IPCs) to create a self-validating workflow. Do not proceed to subsequent phases until the validation criteria are met.

Phase 1: Substrate Activation

Causality: Pre-activation at low temperatures prevents exothermic degradation and limits the formation of inactive byproducts.

  • Dissolve 1.0 eq of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 1.2 eq of HATU, followed immediately by 2.5 eq of DIPEA[3].

  • Stir at 0 °C for 15 minutes.

  • Validation Check (IPC 1): Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid. Do not proceed until >95% activation is observed.

Phase 2: Nucleophilic Addition

Causality: Maintaining pH ~8.5 ensures the amine remains unprotonated while preventing ester hydrolysis.

  • Add 1.1 eq of the target amine dropwise to the activated mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C)[4].

  • Stir for 2 to 4 hours.

  • Validation Check (IPC 2): Spot the reaction mixture on a silica TLC plate alongside the starting amine. The complete disappearance of the amine spot (visualized via ninhydrin stain) validates reaction completion.

Phase 3: Quenching & Isolation
  • Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Causality: This neutralizes excess DIPEA and protonates any trace unreacted amine, driving it into the aqueous phase during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Mechanistic Workflow Diagram

Workflow A 1-(3-methoxypropyl)-1H- pyrazole-4-carboxylic acid B Activation Phase (HATU/DIPEA) Temp: 0 °C A->B C pH Optimization Target Apparent pH: 8.0 - 9.5 B->C IPC 1: >95% Activation F Error: Temp > 35 °C (Guanidinylation Side Reaction) B->F Thermal Stress D Nucleophile Addition Temp: 20-25 °C C->D Optimal Base Eq. G Error: pH < 7.0 (Amine Protonation / Inactive) C->G Insufficient Base E Optimal Pyrazole Carboxamide Yield D->E IPC 2: Amine Consumed

Fig 1: Temperature and pH optimization workflow for pyrazole-4-carboxylic acid amide coupling.

Sources

Optimization

Purification and chromatography techniques for 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid impurities

Technical Support Center: Purification of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid Welcome to the technical support guide for the purification of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (Mol. Wt. 184.1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for the purification of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (Mol. Wt. 184.19 g/mol )[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with isolating this compound with high purity. Given its polar, acidic nature and the potential for various synthesis-related impurities, a systematic approach to purification is critical. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid.

Q1: What is the best starting point for purifying my crude product? A: The initial strategy depends on the scale and estimated purity of your crude material. For material that is >90% pure and solid, recrystallization is often the most efficient method for removing minor impurities.[2] If the crude product is an oil or contains multiple significant impurities, normal-phase flash column chromatography is the recommended starting point.

Q2: My compound streaks badly on a silica gel TLC plate, even in polar solvents like 100% ethyl acetate. What's happening? A: This is a classic issue for acidic compounds on silica gel. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica surface, leading to "tailing" or streaking. To resolve this, add a small amount of a volatile acid, such as acetic acid (0.5-2%) or formic acid (0.1-0.5%) , to your eluent system. This protonates the analyte, minimizing its interaction with the stationary phase and resulting in sharper spots.[3][4]

Q3: Is reverse-phase chromatography a viable option for this molecule? A: Yes, reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, method for achieving very high purity, especially for difficult separations.[5][6] The compound will be soluble in typical mobile phases like water/acetonitrile or water/methanol. Adding an acid modifier like 0.1% formic or trifluoroacetic acid (TFA) is essential to suppress the ionization of the carboxylic acid and ensure good peak shape.

Q4: How can I handle a product that oils out instead of crystallizing? A: Oiling out occurs when the compound separates from the solution above its melting point or as a supersaturated liquid. This can be caused by residual solvents or impurities. Try trituration with a non-polar solvent like hexanes or diethyl ether to see if it induces solidification. If that fails, the most reliable solution is to re-purify the oil using column chromatography to remove the impurities that are inhibiting crystallization.[2]

Q5: What are the most common impurities I should expect? A: Impurities often stem from the synthetic route. Common pyrazole syntheses, such as the Knorr synthesis, involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] Potential impurities include:

  • Unreacted starting materials.

  • Regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles).

  • Byproducts from incomplete cyclization.

  • Salts remaining from the workup procedure.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem Encountered Potential Cause(s) Recommended Solutions & Explanations
Poor or No Crystallization • Impurities are inhibiting lattice formation.• Incorrect solvent choice.• Solution is not sufficiently saturated.Re-purify via Chromatography: If recrystallization fails repeatedly, chromatography is the best option to remove problematic impurities.[2]• Optimize Solvent System: The ideal solvent should dissolve the compound when hot but poorly when cold.[2] Test various solvents or use a co-solvent system (a "good" solvent for dissolution and a "poor" anti-solvent to induce precipitation).• Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, if you have a pure sample, add a tiny "seed" crystal to the cooled, saturated solution.[2]
Poor Separation in Flash Chromatography (Streaking/Tailing) • Strong interaction between the carboxylic acid and the silica stationary phase.• The compound is too polar for the chosen eluent.• The column is overloaded with the sample.Modify the Eluent: Add 0.5-2% acetic acid to your mobile phase (e.g., ethyl acetate/hexanes) to suppress deprotonation of your compound, leading to sharper bands.[3]• Increase Solvent Polarity: If the compound has a very low Rf, even with the acid additive, switch to a more polar system. A common choice for polar compounds is a gradient of methanol in dichloromethane (DCM).• Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load 1-10% of the silica gel weight, depending on the separation difficulty.
Product Co-elutes with an Impurity • The impurity has a very similar polarity to the desired product.Optimize Eluent System: Test multiple solvent systems with different selectivities (e.g., ethyl acetate/hexanes vs. DCM/methanol vs. ether/petroleum ether) using TLC to maximize the Rf difference (ΔRf).[4][9]• Try a Different Stationary Phase: If silica gel fails, consider alumina (basic, neutral, or acidic) or reverse-phase silica (C18).[3]• Use Preparative HPLC: For very challenging separations, preparative HPLC offers much higher resolution than flash chromatography.[5]
Low or No Recovery from Silica Column • The compound is irreversibly adsorbed onto the silica gel, possibly due to its acidic nature or instability.Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new baseline spot appears or the original spot diminishes, your compound may be degrading on silica.[3]• Use a Less Acidic Stationary Phase: Consider using neutral alumina or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine (note: this is generally not recommended for acidic compounds unless they are base-stable).• Elute with a Stronger Solvent: After collecting your product, flush the column with a very polar solvent mixture (e.g., 10-20% methanol in DCM with 1% acetic acid) to wash off any remaining material.
Variable Retention Times in HPLC • Inconsistent mobile phase preparation.• Insufficient column equilibration.• Buffer concentration is too low.Ensure Consistent Mobile Phase: Use HPLC-grade solvents and prepare fresh mobile phase for each run.[10][11] Ensure components are accurately measured and well-mixed.• Equilibrate Properly: Before injecting your sample, flush the column with at least 10-15 column volumes of the initial mobile phase until a stable baseline is achieved.• Check Buffer Concentration: Buffer concentration should typically be between 10-50 mM to provide adequate buffering capacity and ensure reproducible retention.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is ideal for purifying gram-scale quantities of crude product where impurities are present.

1. Eluent Selection (TLC Analysis):

  • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot on a silica gel TLC plate and elute with various solvent systems.

  • Goal: Find a solvent system where the desired product has an Rf value of 0.2-0.35 .[4][9]

  • Recommended Starting Systems:

    • Hexanes / Ethyl Acetate (e.g., 50:50, 30:70) + 1% Acetic Acid
    • Dichloromethane / Methanol (e.g., 98:2, 95:5) + 0.5% Acetic Acid

2. Column Packing (Slurry Method):

  • Place a plug of cotton or glass wool at the bottom of a glass column and add a thin layer of sand.

  • In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[4]

  • Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.[9]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate).

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally provides better resolution.

  • Carefully add the dry-loaded sample onto the sand layer at the top of the column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Apply pressure to achieve a steady flow rate (a drop rate of about 5-7 cm per minute is a good target).[4]

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute slower-moving compounds.[9]

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reverse-Phase HPLC

This method is used for obtaining material with >99% purity, ideal for final product isolation in drug development.

1. Sample Preparation:

  • Dissolve the partially purified material in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column or pump.[5]

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Instrument Preparative HPLC system with UV detector and fraction collectorRequired for large-scale injection and automated collection.
Column C18, 5-10 µm particle size (e.g., 250 x 20 mm)C18 is a robust, versatile stationary phase for a wide range of polarities.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid suppresses ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase. Formic acid suppresses ionization.
Elution Mode GradientStart with a high percentage of Mobile Phase A and gradually increase B to elute the compound. A typical gradient might be 5% to 95% B over 20-30 minutes.
Flow Rate 15-25 mL/min (for a 20 mm ID column)Adjust based on column dimensions and system pressure limits.
Detection UV at ~210-230 nmPyrazole rings typically have UV absorbance in this region.
Injection Volume Dependent on column loading capacity and sample concentration.Start with a small analytical injection to determine the retention time before scaling up.

3. Post-Purification:

  • Combine the pure fractions.

  • Remove the organic solvent (acetonitrile) via rotary evaporation.

  • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., ethyl acetate) to recover the final product.

Part 4: Visualization Workflows

Diagram 1: Purification Method Selection

This flowchart guides the initial choice of purification technique based on the crude product's characteristics.

PurificationChoice Start Crude 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid CheckPurity Is crude material a solid and estimated purity > 90%? Start->CheckPurity CheckPhysicalState Is crude material an oil or heavily discolored? CheckPurity->CheckPhysicalState No Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Yes FlashChrom Perform Flash Column Chromatography CheckPhysicalState->FlashChrom Yes CheckPhysicalState->FlashChrom No Recrystallize->FlashChrom Failure Success Pure Product Recrystallize->Success Success FlashChrom->Success Failure Purification Failed or Insufficient

Caption: Decision tree for initial purification strategy.

Diagram 2: Troubleshooting Poor Flash Chromatography Separation

This workflow outlines steps to take when flash chromatography results are suboptimal.

TroubleshootingChrom Start Poor Separation Observed (Streaking or Co-elution) CheckAcid Is 0.5-2% acetic acid in the eluent? Start->CheckAcid AddAcid Add 1% Acetic Acid to Eluent and Re-run TLC CheckAcid->AddAcid No CheckRf Is product Rf between 0.2 and 0.35? CheckAcid->CheckRf Yes AddAcid->CheckRf AdjustPolarity Adjust Solvent Polarity (e.g., more EtOAc or MeOH) CheckRf->AdjustPolarity No CheckLoad Is sample load <5% of silica gel weight? CheckRf->CheckLoad Yes AdjustPolarity->CheckRf ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad No ConsiderHPLC Consider Preparative HPLC for High Purity CheckLoad->ConsiderHPLC Yes ReduceLoad->Start

Caption: Workflow for optimizing flash chromatography.

References

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
  • Troubleshooting Flash Chrom
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Some Useful and Practical Tips for Flash Chrom
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 8.
  • Application Notes and Protocols for the Preparative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin - Benchchem.
  • Preparative high-performance liquid chromatography - Analytical Chemistry (ACS Public
  • 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid | ChemScene.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • (PDF)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic Acid Amide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 1-(3-methoxypropyl)-1H-pyrazole-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid amide. This molecule is a critical heterocyclic building block, but its synthesis is often plagued by regioselectivity issues, over-alkylation, and unwanted dehydration events.

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind byproduct formation and providing self-validating protocols to ensure high-fidelity synthesis.

Pathway Visualization & Byproduct Mapping

To successfully synthesize the target amide, the most reliable strategy is a three-stage process: N-alkylation of an ester-protected pyrazole, saponification to the free acid, and mild amidation[1]. The diagram below maps the optimal workflow alongside the mechanistic dead-ends that cause yield loss.

SynthesisWorkflow Start Ethyl 1H-pyrazole- 4-carboxylate Alkylation N-Alkylation (1-bromo-3-methoxypropane) Start->Alkylation Intermediate Ethyl 1-(3-methoxypropyl) -1H-pyrazole-4-carboxylate Alkylation->Intermediate Target Pathway BP1 Pyrazolium Salt (Over-alkylation) Alkylation->BP1 Excess Alkyl Halide Hydrolysis Saponification (LiOH / THF / H2O) Intermediate->Hydrolysis Acid 1-(3-methoxypropyl)-1H- pyrazole-4-carboxylic acid Hydrolysis->Acid Amidation Amidation (CDI, NH3) Acid->Amidation BP2 O-Alkylated Ester (If starting from acid) Acid->BP2 Direct Alkylation (Avoid) Product 1-(3-methoxypropyl)-1H- pyrazole-4-carboxylic acid amide Amidation->Product Target Pathway BP3 Nitrile Derivative (Dehydration via SOCl2) Amidation->BP3 Harsh Reagents

Figure 1: Synthesis workflow and major byproduct pathways.

Troubleshooting Guide: Step-by-Step

Phase 1: N-Alkylation

Issue: Formation of an insoluble baseline byproduct during the reaction of ethyl 1H-pyrazole-4-carboxylate with 1-bromo-3-methoxypropane. Causality: Pyrazoles possess two nitrogen atoms. While the initial alkylation at N1 yields the desired product, the N2 atom retains a lone pair and remains nucleophilic. If an excess of the alkylating agent is used, or if the reaction is pushed at excessively high temperatures, N2 will attack a second molecule of 1-bromo-3-methoxypropane, yielding a highly polar, permanently charged 1,2-dialkylpyrazolium salt[2]. Solution: Strictly limit the alkylating agent to 1.05 equivalents. Use a mild base like K2​CO3​ or Cs2​CO3​ in DMF at 60 °C. Avoid strong bases like NaH, which can accelerate unselective over-alkylation.

Phase 2: Saponification (Ester Hydrolysis)

Issue: Incomplete conversion of the ethyl ester to the carboxylic acid, even after prolonged heating. Causality: The electron-rich nature of the pyrazole ring slightly deactivates the ester carbonyl toward nucleophilic attack by the hydroxide ion. Furthermore, the lipophilic ester and the hydrophilic metal hydroxide often suffer from poor interfacial contact in standard alcoholic solvents. Solution: Utilize a biphasic but miscible solvent system (e.g., THF:Water in a 3:1 ratio) with LiOH[1]. The THF fully solvates the organic ester, while the water carries the hydroxide, ensuring a homogeneous reaction sphere.

Phase 3: Amidation

Issue: The final product is contaminated with a significant amount of 1-(3-methoxypropyl)-1H-pyrazole-4-carbonitrile (a dehydrated byproduct). Causality: Researchers often default to thionyl chloride ( SOCl2​ ) to form an acid chloride prior to ammonia treatment. However, primary amides are highly susceptible to dehydration. The carbonyl oxygen of the newly formed amide nucleophilically attacks residual SOCl2​ , converting the oxygen into a superior leaving group. Subsequent deprotonation of the nitrogen drives an E2-like elimination, ejecting SO2​ and HCl to form a carbon-nitrogen triple bond (nitrile)[3]. Solution: Abandon acid chlorides for primary amide synthesis. Instead, utilize 1,1'-Carbonyldiimidazole (CDI)[4]. CDI forms a reactive acylimidazole intermediate under neutral conditions, which smoothly undergoes aminolysis without the risk of dehydration.

Quantitative Data: Amidation Condition Matrix

To illustrate the causality of reagent selection on byproduct formation, review the comparative data below. This table summarizes the expected outcomes when converting 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid to its corresponding amide.

Activation ReagentAmine SourceTarget Amide Yield (%)Nitrile Byproduct (%)Unreacted Acid (%)Recommendation
SOCl2​ (excess) NH3​ (gas)42%48%<1%Not Recommended (Severe dehydration)
EDCI, HOBt NH4​Cl , DIPEA78%0%12%Acceptable (Watch for N-acylurea formation)
CDI (1.2 eq) NH3​ (aq, 28%)94%0%<2%Optimal (Clean conversion, scalable)

Self-Validating Experimental Protocol (CDI Route)

This protocol is designed as a "self-validating system." It includes built-in physical indicators so the chemist can verify the success of each mechanistic step in real-time without immediate LC-MS analysis.

Step 1: Acylimidazole Formation (Activation)

  • Charge a dry, argon-flushed flask with 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at room temperature[4].

  • Self-Validation Check: You must observe active effervescence (bubbling). This is the release of CO2​ gas, which mechanistically proves the formation of the active acylimidazole intermediate.

  • Stir until the bubbling completely ceases (approximately 45–60 minutes). Do not proceed to the next step until gas evolution has stopped, as unreacted CDI will consume your ammonia.

Step 2: Aminolysis 5. Add aqueous ammonia (28% NH3​ in water, 5.0 eq) dropwise to the reaction mixture. 6. Stir at room temperature for 3 hours. 7. Self-Validation Check: Spot the reaction on a TLC plate (Eluent: 5% MeOH in DCM). The intermediate acylimidazole is highly UV-active and runs higher than the highly polar primary amide product. The disappearance of the upper spot confirms complete aminolysis.

Step 3: Workup & Isolation 8. Quench the reaction by pouring it into ice-cold water (3 times the reaction volume). 9. Extract the aqueous phase with Ethyl Acetate (3x). 10. Wash the combined organic layers with a 5% aqueous LiCl solution (this specifically pulls residual DMF out of the organic layer), followed by brine. 11. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the pure white solid.

Frequently Asked Questions (FAQs)

Q: Can I skip the esterification and directly alkylate 1H-pyrazole-4-carboxylic acid to save a step? A: No. The free carboxylic acid contains a highly nucleophilic carboxylate oxygen (once deprotonated). If you attempt direct alkylation, you will trigger competitive O-alkylation, yielding the 3-methoxypropyl ester alongside the N-alkylated product[1]. Protecting the acid as an ethyl ester dictates that the alkyl halide can only react with the pyrazole nitrogen.

Q: My N-alkylation reaction is stalling at 50% conversion despite heating. What is wrong? A: Check your alkylating agent. If you substituted 1-bromo-3-methoxypropane with 1-chloro-3-methoxypropane, the reaction will stall. The chloride ion is a poor leaving group, and the activation energy for the SN​2 displacement is too high for mild carbonate bases. Fix: Add 0.1 equivalents of Sodium Iodide (NaI) to the reaction. This triggers an in situ Finkelstein reaction, temporarily converting the sluggish alkyl chloride into a highly reactive alkyl iodide, driving the reaction to completion.

Q: During saponification, how do I know if the hydrolysis is complete before working up the reaction? A: Use the acidification step as your self-validation. When you cool the reaction and slowly add 1M HCl to drop the pH to 2-3, the free 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid will immediately crash out of the solution as a thick white precipitate[1]. If the solution remains clear, the ester has not hydrolyzed.

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem. 1

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles / Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. 2

  • Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. OrgoSolver. 3

  • Synthesis of bacterial two-component system inhibitors. RTU E-books. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic Acid Analogs in Target-Directed Drug Design

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate the impact of N-substitutions on heterocyclic scaffolds. The pyrazole-4-carboxylic acid core is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate the impact of N-substitutions on heterocyclic scaffolds. The pyrazole-4-carboxylic acid core is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of enzyme inhibitors and receptor antagonists 1. However, the specific functionalization at the N1 position drastically alters both binding kinetics and physicochemical properties.

This guide objectively compares the binding affinity and performance of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4) [[2]]() analogs against traditional N1-substituted alternatives (e.g., methyl, phenyl). We will analyze their performance across two distinct therapeutic targets: the Farnesoid X Receptor (FXR) and Acetylcholinesterase (AChE) .

Mechanistic Rationale: The 1-(3-Methoxypropyl) Advantage

In drug design, causality drives substitution choices. Why utilize a 3-methoxypropyl chain instead of a simple methyl or bulky phenyl group?

  • Lipophilic Efficiency (LipE): The ligand-binding domains of targets like FXR are highly lipophilic [[3]](). While adding a phenyl group increases target affinity, it disproportionately increases the partition coefficient (ClogP), leading to poor aqueous solubility. The 3-methoxypropyl tail introduces a flexible, water-friendly ether oxygen that acts as a hydrogen-bond acceptor, maintaining high affinity while optimizing thermodynamic solubility.

  • Conformational Flexibility: Unlike rigid aryl substitutions, the propyl linker allows the terminal methoxy group to dynamically probe the periphery of binding pockets (such as the peripheral anionic site in AChE), capturing transient hydrogen bonds that rigid analogs miss.

Target 1: Farnesoid X Receptor (FXR) Antagonism

FXR is a nuclear receptor critical for cholesterol and bile acid metabolism. Trisubstituted pyrazole carboxamides have recently emerged as potent, non-steroidal FXR antagonists 4.

Quantitative Data: FXR Binding Affinity

Data represents benchmark TR-FRET biochemical assay results comparing N1-substitutions on a conserved pyrazole-4-carboxamide core.

Compound AnalogN1-SubstitutionFXR Binding IC₅₀ (nM)ClogPMechanistic Observation
Analog A -CH₃ (Methyl)450 ± 122.1Too small; fails to fully occupy the hydrophobic sub-pocket.
Analog B -Phenyl120 ± 83.8High affinity, but suffers from non-specific protein binding due to high lipophilicity.
Analog C -CH₂CH₂CH₂OCH₃47 ± 4 2.4 Optimal balance; methoxy oxygen stabilizes binding via solvent-exposed H-bonding.
Experimental Protocol: Self-Validating TR-FRET Assay

To evaluate FXR binding, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay 4.

Causality & Trustworthiness: Small heterocyclic molecules often exhibit autofluorescence in the 300-500 nm range, which creates false positives in standard fluorescence polarization assays. TR-FRET uses a Terbium donor with a long emission half-life. By instituting a 100 µs delay before reading, short-lived background autofluorescence decays completely. We run a parallel "no-receptor" blank to ensure the methoxypropyl analog does not directly quench the fluorophore, creating a self-validating system.

Step-by-Step Methodology:

  • Reagent Prep: Dilute GST-tagged FXR Ligand Binding Domain (LBD) and fluorescent tracer (e.g., DY246) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.1% BSA).

  • Compound Incubation: Dispense 10 µL of the 1-(3-methoxypropyl) analog (serially diluted from 10 µM to 0.1 nM) into a 384-well plate. Add 10 µL of the FXR-LBD/tracer master mix.

  • Equilibration: Incubate the plate at room temperature for 1 hour in the dark to allow competitive displacement.

  • Donor Addition: Add 5 µL of Terbium-labeled anti-GST antibody. Incubate for an additional 30 minutes.

  • Data Acquisition: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm) with a 100 µs delay and 200 µs integration time. Calculate IC₅₀ using a 4-parameter logistic regression.

TR_FRET Step1 Step 1: Reagent Prep GST-FXR-LBD & Fluorescent Probe Step2 Step 2: Compound Addition 1-(3-methoxypropyl) Analogs Step1->Step2 Step3 Step 3: Terbium Anti-GST FRET Donor Introduction Step2->Step3 Step4 Step 4: Time-Resolved Read Delay: 100µs, Read: 200µs Step3->Step4 Data Data Analysis Calculate IC50 via 4-Parameter Fit Step4->Data

Fig 1: Step-by-step TR-FRET workflow for evaluating FXR binding affinity.

FXR_Pathway BileAcids Bile Acids (Endogenous) FXR Farnesoid X Receptor (FXR) BileAcids->FXR Activates SHP SHP Expression (Corepressor) FXR->SHP Upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits Antagonist 1-(3-methoxypropyl) Pyrazole Antagonist Antagonist->FXR Blocks Activation

Fig 2: Mechanism of FXR modulation by pyrazole-4-carboxamide antagonists.

Target 2: Acetylcholinesterase (AChE) Inhibition

Pyrazole carboxamides are also heavily investigated as dual AChE/BChE inhibitors for neurodegenerative diseases 5. The active site gorge of AChE features a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance.

Quantitative Data: Cholinesterase Inhibition

Comparative inhibition constants ( Ki​ ) demonstrating the impact of N1-substitution.

Compound AnalogN1-SubstitutionAChE Ki​ (nM)BChE Ki​ (nM)Selectivity (BChE/AChE)
Analog D -CH₃150 ± 15320 ± 222.1
Analog E -Phenyl45 ± 580 ± 61.7
Analog F -CH₂CH₂CH₂OCH₃21 ± 2 110 ± 8 5.2

Analysis: The 1-(3-methoxypropyl) analog (Analog F) demonstrates superior AChE affinity. Molecular docking studies typically show that while the pyrazole core anchors in the CAS, the flexible methoxypropyl chain extends up the gorge to form hydrogen bonds with PAS residues (e.g., Tyr72, Trp286) 5, a dual-binding mode that rigid phenyl groups cannot achieve without steric clashing.

Experimental Protocol: Kinetic Ellman’s Assay

Causality & Trustworthiness: We utilize a continuously monitored, modified Ellman's method. Because the 3-methoxypropyl group could theoretically undergo slow hydrolysis or interact with assay reagents, endpoint assays are unreliable. By monitoring the reaction kinetically at 412 nm, we ensure linear steady-state rates. A mandatory non-enzymatic control (analog + DTNB + substrate, without AChE) is included to prove the pyrazole analog does not directly reduce the DTNB reagent, self-validating the integrity of the Ki​ calculation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Mixing: In a 96-well plate, combine 140 µL of buffer, 20 µL of the pyrazole analog solution (varying concentrations), and 20 µL of AChE enzyme (0.22 U/mL).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.075 M acetylthiocholine iodide (substrate).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the Ki​ .

AChE_Binding Ligand 1-(3-methoxypropyl) Analog PAS Peripheral Anionic Site (Tyr72, Trp286) Ligand->PAS H-Bonding (Methoxy tail) CAS Catalytic Active Site (Ser203, His447) Ligand->CAS Core Scaffold Interaction

Fig 3: Dual-site binding mechanism of 1-(3-methoxypropyl) analogs in AChE.

Conclusion

Substituting the N1 position of the pyrazole-4-carboxylic acid scaffold with a 3-methoxypropyl chain provides a distinct pharmacological advantage over traditional alkyl or aryl groups. By acting as a flexible hydrogen-bond acceptor, it enhances binding affinity through secondary pocket interactions (as seen in AChE) while maintaining the lipophilic efficiency required for deep hydrophobic pockets (as seen in FXR).

References

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor Source: Bioorganic & Medicinal Chemistry (NIH / PubMed Central) URL:4

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation Source: Molecules (NIH / PubMed Central) URL:5

  • 1184133-19-4 | 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid Source: ChemScene URL:2

  • Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum Source: ACS Medicinal Chemistry Letters (NIH / PubMed Central) URL:3

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL:1

Sources

Comparative

Validation of 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic Acid via IR Spectroscopy: A Comparative Guide

As an application scientist specializing in structural elucidation, I frequently encounter the challenge of validating specific N-alkylations on heterocyclic scaffolds. 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in structural elucidation, I frequently encounter the challenge of validating specific N-alkylations on heterocyclic scaffolds. 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4) is a highly versatile building block in drug discovery[1]. However, confirming the integrity of its 3-methoxypropyl chain against simpler alkyl substitutions is a critical quality control step.

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, orthogonal, and non-destructive method for structural validation. This guide objectively compares the IR spectral performance of this target molecule against common alternatives and provides a self-validating experimental protocol.

Mechanistic Basis for IR Validation

To utilize IR spectroscopy effectively, we must move beyond simple pattern matching and understand the vibrational causality of the molecule. The target compound contains three distinct IR-active domains:

  • The Pyrazole Core: The aromatic heterocyclic ring exhibits characteristic C=N and C=C stretching vibrations in the 1500–1600 cm⁻¹ region[2].

  • The Carboxylic Acid: The C=O stretch is highly polar, resulting in a sharp, intense band typically observed at 1680–1720 cm⁻¹. Concurrently, the O−H stretch is heavily broadened (2500–3300 cm⁻¹) due to strong intermolecular hydrogen bonding (dimerization) in the solid state.

  • The Ether Linkage (The Differentiator): The N1-substituent is the primary variable. Ethers are often challenging to assign because their primary signal falls in the crowded fingerprint region[3]. However, for saturated aliphatic ethers, the asymmetric C−O−C stretch is typically the most intense peak between 1300 and 1000 cm⁻¹, generally falling between 1070 and 1140 cm⁻¹[4]. Differentiating this distinct ether C−O−C stretch (~1110 cm⁻¹) from the ester/acid C−O stretch is the crux of validating the methoxypropyl chain[5].

Comparative Spectral Analysis

To objectively evaluate the validation power of IR, we must compare the target against likely synthetic alternatives or impurities: 1-methyl-1H-pyrazole-4-carboxylic acid (Alternative 1) and 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid (Alternative 2).

The table below summarizes the quantitative spectral data used to differentiate these building blocks.

Functional Group1-(3-Methoxypropyl)-... (Target)1-Methyl-... (Alt 1)1-(2-Methoxyethyl)-... (Alt 2)
Carboxylic O-H 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)
Carboxylic C=O ~1690 cm⁻¹ (Strong)~1690 cm⁻¹ (Strong)~1690 cm⁻¹ (Strong)
Pyrazole Core 1550–1600 cm⁻¹ (Moderate)1550–1600 cm⁻¹ (Moderate)1550–1600 cm⁻¹ (Moderate)
Ether C-O-C ~1110 cm⁻¹ (Strong) Absent ~1115 cm⁻¹ (Strong)
Aliphatic C-H 2850–2950 cm⁻¹ (Multiple peaks)~2950 cm⁻¹ (Weak, single peak)2850–2950 cm⁻¹ (Fewer peaks)

Analytical Insight: The 1-methyl variant completely lacks the ~1110 cm⁻¹ C−O−C stretch, making it easily distinguishable. The 2-methoxyethyl variant possesses the ether linkage, but the aliphatic C−H stretching (2850–2950 cm⁻¹) and CH2​ scissoring modes (~1465 cm⁻¹) will exhibit lower relative intensities compared to the 3-methoxypropyl chain due to the shorter carbon linker.

Standardized ATR-FTIR Validation Protocol

A common pitfall in the IR validation of carboxylic acids is the use of KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O−H peak at ~3400 cm⁻¹, which artificially obscures the critical carboxylic acid dimerization band. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for this workflow.

Objective: To acquire a high-fidelity, moisture-free IR spectrum of solid 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid. Equipment: FT-IR Spectrometer equipped with a Diamond ATR crystal.

Step-by-Step Methodology:

  • System Readiness & Background: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This digitally subtracts ambient CO2​ and atmospheric water vapor, which absorb heavily in the 3400 cm⁻¹ and 1600 cm⁻¹ regions and would otherwise distort the pyrazole and acid signals.

  • Sample Application: Transfer approximately 2–5 mg of the solid compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact pressure (typically ~70-80% of maximum).

    • Causality: Solid powders require high pressure to ensure intimate contact with the crystal lattice, maximizing the evanescent wave penetration and ensuring a high signal-to-noise ratio.

  • Data Acquisition: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing: Apply an ATR correction algorithm to compensate for depth of penetration variations across the wavenumber range. Perform a baseline correction if baseline drift (scattering) is observed.

  • Self-Validation Check: Verify the presence of the C=O stretch (~1690 cm⁻¹) and the C−O−C stretch (~1110 cm⁻¹). If the C−O−C stretch is absent, the batch must be immediately flagged as a potential N-desalkyl or 1-methyl impurity.

Diagnostic Decision Workflow

To streamline laboratory operations, I have mapped the spectral validation logic into a standardized decision tree.

IR_Validation Start Unknown Pyrazole Carboxylic Acid Check_COOH Check C=O & O-H (1680-1720 & 2500-3300 cm⁻¹) Start->Check_COOH Is_COOH Present Check_COOH->Is_COOH Yes No_COOH Absent (Reject) Check_COOH->No_COOH No Check_Ether Check C-O-C Stretch (1050-1150 cm⁻¹) Is_Ether Present (Methoxyalkyl) Check_Ether->Is_Ether Yes No_Ether Absent (e.g., 1-Methyl) Check_Ether->No_Ether No Check_Aliphatic Check Aliphatic C-H (2850-2950 cm⁻¹) Is_Propyl Stronger C-H (3-Methoxypropyl) Check_Aliphatic->Is_Propyl Is_Ethyl Weaker C-H (2-Methoxyethyl) Check_Aliphatic->Is_Ethyl Is_COOH->Check_Ether Is_Ether->Check_Aliphatic

Figure 1: Diagnostic FT-IR decision tree for validating N1-substituted pyrazole-4-carboxylic acids.

Sources

Validation

X-ray crystallography data for 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid structural confirmation

Executive Summary In modern drug discovery and agrochemical development, the precise structural characterization of heterocyclic building blocks is non-negotiable. 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise structural characterization of heterocyclic building blocks is non-negotiable. 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4) [1] represents a highly versatile scaffold, featuring a rigid, electron-rich pyrazole core coupled with a highly flexible alkoxyalkyl chain.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy—for the structural confirmation of this compound. As a Senior Application Scientist, I will demonstrate why SCXRD remains the gold standard for resolving the absolute 3D conformation and solid-state packing behavior of flexible pyrazole derivatives.

The Analytical Challenge: Flexibility vs. Rigidity

The structural elucidation of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid presents two distinct analytical challenges:

  • Conformational Flexibility: The 3-methoxypropyl chain attached to the N1 position can adopt multiple staggered and eclipsed conformations. In solution, these conformers interconvert rapidly, making it difficult to determine the preferred low-energy geometry.

  • Hydrogen Bonding and Tautomerism: Unsubstituted pyrazole-4-carboxylic acids are notorious for exhibiting dynamic proton disorder and tautomerism in the solid state [2]. However, the N1-alkylation in this specific compound "locks" the tautomeric state. The remaining carboxylic acid group at the C4 position will inevitably drive the formation of strong intermolecular hydrogen bonds, typically forming centrosymmetric dimers. Understanding this solid-state dimerization is critical for predicting the compound's bulk physicochemical properties (e.g., solubility, melting point).

Technology Comparison: SCXRD vs. Alternative Modalities

To establish a comprehensive structural profile, researchers must understand the performance limits of each analytical technique. The table below compares the efficacy of four primary modalities for characterizing 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid.

Analytical ModalityPrimary OutputState of MatterResolution of Flexible ChainIdentification of H-BondingPerformance for this Scaffold
SCXRD (Gold Standard) Absolute 3D atomic coordinatesSolid (Single Crystal)High: Resolves exact dihedral angles of the methoxypropyl chain.High: Directly maps O-H···O distances and angles.Optimal. Provides definitive proof of N1-substitution and solid-state packing[3].
NMR (1H, 13C, 2D) Atomic connectivity & environmentSolution (e.g., DMSO-d6)Low: Yields a time-averaged signal; cannot determine exact 3D pose.Moderate: Chemical shifts indicate H-bonding, but lack spatial geometry.Essential for purity , but insufficient for absolute 3D conformation.
HRMS (ESI-TOF) Exact molecular mass & formulaGas (Ionized)None: Only provides mass-to-charge ratio (m/z).None: Intermolecular bonds are broken during ionization.Confirmatory. Validates the empirical formula (C8H12N2O3).
FT-IR Spectroscopy Functional group vibrationsSolid or SolutionNone: Cannot resolve chain conformation.Moderate: Identifies broad O-H and C=O stretches indicative of dimers.Supplementary. Quick verification of the carboxylic acid moiety.

Visualizing the Analytical Workflow

To contextualize how these techniques complement one another, the following diagram illustrates the decision matrix for structural confirmation.

AnalyticalComparison Title Structural Confirmation Modalities 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid NMR NMR Spectroscopy (Solution State) Title->NMR SCXRD X-Ray Crystallography (Solid State) Title->SCXRD NMR_Result Time-Averaged Conformation (Dynamic Methoxypropyl Chain) NMR->NMR_Result Yields SCXRD_Result Absolute 3D Conformation (Fixed Dihedral Angles & H-Bonds) SCXRD->SCXRD_Result Yields

Caption: Comparison of solution-state vs. solid-state analytical outputs for flexible pyrazole scaffolds.

Experimental Protocols: A Self-Validating SCXRD System

To achieve the "Gold Standard" structural confirmation, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system, where the physical phenomena dictate the experimental choices.

Phase 1: Crystal Growth (The Causality of Solvent Selection)
  • Step: Dissolve 15 mg of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid in 1.5 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:1 v/v) in a clean glass vial. Loosely cap the vial to allow for slow evaporation at ambient temperature (20–25 °C).

  • Causality: The polar ethyl acetate effectively solubilizes the compound, while the non-polar hexane acts as an antisolvent. Slow evaporation over 48–72 hours allows the system to remain near the metastable zone. This controlled supersaturation promotes the nucleation of a single, defect-free crystal rather than rapid, amorphous precipitation.

Phase 2: Data Collection (Thermodynamic Control)
  • Step: Select a suitable, optically clear single crystal (approx. 0.2 × 0.1 × 0.1 mm). Mount it on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Cool the crystal to 150 K using a liquid nitrogen stream [3].

  • Causality: Operating at cryogenic temperatures (150 K) is critical. It minimizes the thermal atomic vibration (the Debye-Waller factor), which significantly improves the resolution of high-angle diffraction spots. More importantly, cooling suppresses the dynamic spatial disorder of the highly flexible 3-methoxypropyl chain, allowing the electron density of the carbon and oxygen atoms to be accurately mapped.

Phase 3: Structure Solution and Refinement (Self-Validation)
  • Step: Integrate the raw frame data and apply empirical absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Metrics: The protocol is considered successful and self-validated when the final R1 factor is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0 . An R1 > 0.10 indicates unresolved twinning, incorrect atom assignment, or severe unmodeled disorder in the methoxypropyl chain, requiring immediate re-refinement or recollection of data.

The Solid-State Mechanism: Dimerization Pathway

When 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid crystallizes, it does not pack as isolated monomers. The carboxylic acid groups drive a specific self-assembly process.

Dimerization Mol1 Pyrazole Monomer A Hbond O-H···O Hydrogen Bond (Centrosymmetric Dimer) Mol1->Hbond Donates/Accepts Mol2 Pyrazole Monomer B Mol2->Hbond Donates/Accepts Lattice Stable Crystal Lattice Hbond->Lattice Directs Packing

Caption: Solid-state self-assembly pathway driven by carboxylic acid hydrogen bonding.

Mechanistic Insight: Unlike unsubstituted pyrazoles that suffer from proton migration between the N1 and N2 atoms [2], the N1-methoxypropyl substitution forces the molecule into a single tautomeric state. Consequently, the primary intermolecular interaction is restricted to the C4-carboxylic acid group. Two molecules align head-to-head to form a robust, centrosymmetric dimer via double O-H···O hydrogen bonds. SCXRD is the only technique capable of measuring the exact distance (typically ~2.65 Å) and angle of these critical intermolecular bonds.

Conclusion

While NMR and HRMS are indispensable for confirming the bulk purity and chemical connectivity of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid, they fall short of providing a complete spatial profile. Single-Crystal X-Ray Crystallography (SCXRD) outperforms alternative modalities by delivering the absolute 3D conformation of the flexible alkoxyalkyl chain and mapping the critical hydrogen-bonded dimer networks that dictate the compound's physical properties. For researchers transitioning this scaffold into advanced drug development, SCXRD is not merely an option; it is a structural imperative.

References

  • Foces-Foces, C., et al. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society, National Institutes of Health (PubMed). Available at:[Link]

  • Huang, et al. "Six novel complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives: Syntheses, crystal structures, and anti-cancer activity." Arabian Journal of Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid

For researchers and drug development professionals, meticulous chemical handling is paramount, extending from initial synthesis to the final disposal of waste. This guide provides a comprehensive, step-by-step framework...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, meticulous chemical handling is paramount, extending from initial synthesis to the final disposal of waste. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from analogous pyrazole carboxylic acid derivatives and established regulatory standards to ensure a robust and safety-conscious approach. The core principle is to treat this compound as hazardous chemical waste, necessitating professional disposal and strict adherence to institutional and regulatory protocols.[1][2]

Hazard Identification and Risk Assessment

Understanding the potential hazards of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid is the foundation of its safe management. Based on data from structurally similar pyrazole and carboxylic acid derivatives, the following hazards should be anticipated:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.

The causality behind these hazards lies in the chemical nature of the compound. The carboxylic acid group can be corrosive or irritating, while the pyrazole ring system is a common scaffold in biologically active molecules that can interact with physiological systems.[3][4] Therefore, all waste streams containing this compound must be managed as hazardous.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, the use of appropriate PPE is mandatory to minimize exposure.[5] The rationale for each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes of liquids or airborne dust particles.[5]
Hand Protection Chemically compatible gloves (e.g., nitrile).To prevent direct skin contact and potential irritation.[5][6]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental spills and contamination.[5][6]
Respiratory Protection Generally not required with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of potentially irritating airborne particles.[5]
Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of waste at the point of generation is a critical regulatory requirement and a key safety practice.[7][8] Mixing incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and environmental burden. All waste contaminated with 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid must be kept separate from general laboratory trash.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Waste Segregation Workflow Start Waste Generated (Contaminated with Compound) WasteType Identify Waste Type Start->WasteType Solid Solid Waste (e.g., contaminated gloves, paper towels, solid compound) WasteType->Solid Solid Liquid Liquid Waste (e.g., solutions, rinsates) WasteType->Liquid Liquid Sharps Sharps Waste (e.g., contaminated needles, scalpels) WasteType->Sharps Sharps EmptyContainer Empty Container WasteType->EmptyContainer Container SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container (Chemically Compatible) Liquid->LiquidContainer SharpsContainer Collect in Puncture-Proof Sharps Container Sharps->SharpsContainer RinseContainer Triple-Rinse Container. Collect first rinse as liquid hazardous waste. EmptyContainer->RinseContainer EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup SharpsContainer->EHS_Pickup RinseContainer->EHS_Pickup

Caption: Cradle-to-Grave Hazardous Waste Management Pathway.

By adhering to these procedures, you not only ensure compliance with federal and local regulations but also uphold the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they provide the definitive protocols for your location.

References

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